molecular formula C11H11NOS B1643186 4-Cyano-4-(thien-2-yl)cyclohexanone

4-Cyano-4-(thien-2-yl)cyclohexanone

Cat. No. B1643186
M. Wt: 205.28 g/mol
InChI Key: ALRLCKXXSWRJQO-UHFFFAOYSA-N
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Patent
US08399503B2

Procedure details

Conc. HCl (60 ml) was added to ethyl 5-cyano-2-oxo-5-(thiophen-2-yl)cyclohexanecarboxylate (12 g) in acetic acid (120 ml). The reaction mixture was refluxed for 3 hours (110° C.-120° C.). The mixture was cooled to 0° C. and adjusted with 2N NaOH-solution (200 ml) until it was neutral (pH ˜7).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
ethyl 5-cyano-2-oxo-5-(thiophen-2-yl)cyclohexanecarboxylate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:4]1([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)[CH2:9][CH:8](C(OCC)=O)[C:7](=[O:15])[CH2:6][CH2:5]1)#[N:3].[OH-].[Na+]>C(O)(=O)C>[C:2]([C:4]1([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)[CH2:9][CH2:8][C:7](=[O:15])[CH2:6][CH2:5]1)#[N:3] |f:2.3|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
ethyl 5-cyano-2-oxo-5-(thiophen-2-yl)cyclohexanecarboxylate
Quantity
12 g
Type
reactant
Smiles
C(#N)C1(CCC(C(C1)C(=O)OCC)=O)C=1SC=CC1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours (110° C.-120° C.)
Duration
3 h

Outcomes

Product
Name
Type
Smiles
C(#N)C1(CCC(CC1)=O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.